(2'S,2R,cis)-Saxagliptin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3R,5R)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13+,14+,15+,17?,18?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJUIPDUBHWZPV-GZOFXQHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]2N([C@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism of Action and Enzyme Kinetics
The inhibitory activity of saxagliptin (B632) is centered on its interaction with the active site of the DPP-4 enzyme. proteopedia.org This interaction is characterized by the formation of a reversible covalent bond, a feature that distinguishes it from some other DPP-4 inhibitors. nih.govnih.govmdpi.com The binding process is also influenced by specific amino acid residues within the enzyme's active site, contributing to the inhibitor's high affinity and prolonged action. proteopedia.orgnih.gov
Enzyme-Inhibitor Binding Dynamics
The binding of saxagliptin to DPP-4 is a dynamic process that involves the formation of a stable but reversible complex. nih.govmdpi.com This unique binding mode is crucial for its sustained therapeutic effect.
At the heart of saxagliptin's mechanism is the formation of a reversible covalent bond with the serine residue at position 630 (Ser630) in the active site of DPP-4. proteopedia.orgnih.govmdpi.comdrugbank.com The nitrile group of saxagliptin acts as an electrophile, reacting with the hydroxyl group of Ser630. nih.govmdpi.com X-ray crystallography has confirmed this covalent attachment, revealing a close distance between the inhibitor's nitrile carbon and the oxygen of the Ser630 hydroxyl group. nih.govnih.gov This interaction results in the formation of a stable imidate adduct. nih.gov Despite its stability, this bond is reversible, allowing for the eventual dissociation of the inhibitor from the enzyme. mdpi.com
The formation of the covalent bond between saxagliptin and Ser630 is facilitated by a nearby histidine residue, His740. proteopedia.orgnih.govdrugbank.com His740 is part of the catalytic triad (B1167595) (along with Ser630 and Asp708) and plays a critical role in enhancing the nucleophilicity of the Ser630 hydroxyl group. mdpi.comnih.gov This "histidine-assisted" mechanism is crucial for the efficient formation of the covalent adduct. nih.govdrugbank.com Studies using mutant forms of the DPP-4 enzyme, where His740 was replaced, showed a dramatic reduction in saxagliptin's binding affinity, highlighting the essential role of this histidine residue in the inhibition process. nih.govnih.gov
The interaction between saxagliptin and DPP-4 is characterized by specific kinetic parameters that define the speed of binding (on-rate) and dissociation (off-rate), as well as the duration of the inhibitor-enzyme complex (residence time). nih.govvetmeduni.ac.atfrontiersin.org Saxagliptin exhibits a rapid association with DPP-4 and a notably slow dissociation, contributing to its prolonged pharmacodynamic effect. nih.govnih.govresearchgate.net
The residence time, which is the reciprocal of the off-rate (koff), is a key determinant of the duration of drug action. nih.govinformahealthcare.com For saxagliptin, the slow dissociation from DPP-4 results in a prolonged residence time, meaning the enzyme remains inhibited for an extended period even after the plasma concentration of the drug decreases. nih.govnih.gov This slow dissociation is attributed to the stable, reversible covalent bond formed within the active site. vetmeduni.ac.at
| Parameter | Value | Reference |
| kon (On-rate) | Characterized as a rapid process. | frontiersin.org |
| koff (Off-rate) | Characterized as a slow process. | nih.govvetmeduni.ac.at |
| Residence Time (τ) | Approximately 1.5 hours. | vetmeduni.ac.at |
| Dissociation Half-life (t1/2) | 50 minutes at 37°C. | nih.gov |
This table presents the kinetic parameters of (2'S,2R,cis)-Saxagliptin binding to DPP-4.
Role of Histidine Residues in Covalent Adduct Formation
Substrate Specificity and Selectivity Profiling of DPP-4
A critical aspect of a therapeutic inhibitor is its selectivity for the target enzyme over other related enzymes. This minimizes the potential for off-target effects.
Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
This compound is a potent and highly selective inhibitor of DPP-4. nih.govresearchgate.netnih.govnih.gov By inhibiting DPP-4, saxagliptin prevents the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). proteopedia.orgontosight.ai This leads to increased levels of active incretins, which in turn enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release. drugbank.com The half maximal inhibitory concentration (IC50) for saxagliptin against DPP-4 is 0.5 nmol/L, and the inhibition constant (Ki) is 1.3 nM, underscoring its high potency. drugbank.comnih.gov
Specificity Against Related Peptidases (e.g., DPP-8, DPP-9, Fibroblast Activation Protein)
The selectivity of saxagliptin for DPP-4 over other related peptidases, such as Dipeptidyl Peptidase-8 (DPP-8), Dipeptidyl Peptidase-9 (DPP-9), and Fibroblast Activation Protein (FAP), is a key feature of its pharmacological profile. nih.govmdpi.comfrontiersin.org While it demonstrates some inhibition of DPP-8 and DPP-9, it is significantly more selective for DPP-4. nih.gov This selectivity is important as DPP-8 and DPP-9 are located intracellularly and have different physiological roles. mdpi.comportlandpress.com
| Enzyme | Inhibition Constant (Ki) (nM) | Selectivity vs. DPP-4 | Reference |
| DPP-4 | 1.3 ± 0.3 | - | nih.gov |
| DPP-8 | 508 ± 174 | ~400-fold | nih.gov |
| DPP-9 | 98 ± 44 | ~75-fold | nih.gov |
| FAP | > 1000-fold selectivity | > 1000-fold | nih.gov |
This table provides a comparative view of the inhibitory activity of this compound against DPP-4 and related peptidases.
Impact on Endogenous Substrates within Biochemical Pathways
Stabilization of Incretin Hormones (e.g., Glucagon-Like Peptide-1, Glucose-Dependent Insulinotropic Polypeptide)
The primary consequence of DPP-4 inhibition by saxagliptin is the stabilization and enhancement of the activity of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). rcsb.orgpatsnap.comresearchgate.net Incretins are released by the gastrointestinal tract in response to food intake and play a crucial role in glucose homeostasis. rcsb.org
Normally, DPP-4 rapidly degrades these hormones, with the half-life of active GLP-1 being less than two minutes and that of GIP being five to seven minutes. tandfonline.com By blocking DPP-4, saxagliptin prevents this rapid inactivation, leading to a two- to three-fold increase in the circulating levels of active GLP-1 and GIP. tandfonline.comdrugbank.comrcsb.org This prolongation of incretin activity enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from pancreatic α-cells, ultimately leading to lower blood glucose levels. rcsb.orgpatsnap.comontosight.ai The glucose-dependent nature of this action minimizes the risk of hypoglycemia. patsnap.com
Research Findings on Incretin Stabilization:
| Study Finding | Citation |
| Post-administration of saxagliptin leads to a 2- to 3-fold increase in GLP-1 and GIP levels. | tandfonline.comdrugbank.comrcsb.org |
| Saxagliptin inhibits DPP-4 activity for a 24-hour period, ensuring prolonged incretin action. | drugbank.comresearchgate.net |
| The increased levels of GLP-1 and GIP stimulate insulin secretion and reduce glucagon levels in a glucose-dependent manner. | rcsb.orgpatsnap.comontosight.ai |
Enzymatic and Non-Enzymatic Functions of DPP-4 and Inhibition Effects
DPP-4, also known as CD26, is a multifunctional protein with both enzymatic and non-enzymatic roles. rcsb.orgnih.gov It exists as a transmembrane glycoprotein (B1211001) and in a soluble form in the plasma. rcsb.orgoup.com
Enzymatic Functions: The primary enzymatic function of DPP-4 is to cleave dipeptides from the N-terminus of various peptides, particularly those with a proline or alanine (B10760859) residue in the second position. rcsb.orgresearchgate.net This includes the inactivation of incretin hormones GLP-1 and GIP. rcsb.orgresearchgate.net Beyond the incretins, DPP-4 can cleave and modulate the activity of numerous other substrates, including neuropeptides and chemokines. oup.com
Inhibition of DPP-4's enzymatic activity by saxagliptin is the core of its therapeutic effect. By blocking the degradation of GLP-1 and GIP, saxagliptin enhances their beneficial effects on glucose control.
Non-Enzymatic Functions: DPP-4 also engages in non-enzymatic activities that are independent of its catalytic function. These roles are mediated through its cysteine-rich and glycosylated regions and involve interactions with other proteins. rcsb.orgnih.gov These interactions can influence cell signaling, immune regulation, and inflammation. rcsb.org For instance, DPP-4 can bind to adenosine (B11128) deaminase (ADA), which is involved in intracellular signaling. drugbank.com It also acts as a co-stimulatory molecule on the surface of T-cells, a function that is not affected by enzymatic inhibitors like saxagliptin. nih.govprospecbio.com DPP-4 can also interact with proteins like caveolin-1 (B1176169) and components of the extracellular matrix. nih.gov
The effects of saxagliptin are primarily attributed to the inhibition of DPP-4's enzymatic activity. However, the broader implications of DPP-4's non-enzymatic functions and how they might be indirectly influenced are areas of ongoing research.
Structure Activity Relationship Sar and Ligand Design Principles
Stereochemical Determinants of Biological Activity
The spatial arrangement of atoms within the Saxagliptin (B632) molecule is paramount for its biological function. The precise stereochemistry is a critical factor governing its potent and selective inhibition of the DPP-4 enzyme.
The specific (2'S,2R,cis) configuration of Saxagliptin is unequivocally critical for its high-potency inhibition of DPP-4. nih.govresearchgate.net This stereochemical arrangement ensures the optimal orientation of the molecule within the active site of the enzyme, facilitating key binding interactions. The synthesis and evaluation of all eight possible stereoisomers of Saxagliptin have confirmed that the therapeutic agent's specific configuration is essential for its biological activity. nih.govresearchgate.net Docking studies have further elucidated this relationship, highlighting how the (2'S,2R,cis) arrangement allows for crucial interactions with key residues of the DPP-4 enzyme, such as Tyr662 and Tyr470. nih.govresearchgate.net Any deviation from this specific stereochemistry leads to a significant reduction in inhibitory potency.
A comprehensive comparative analysis of all eight stereoisomers of Saxagliptin has been conducted to understand the structure-activity relationship. nih.govresearchgate.net This research has demonstrated that while other stereoisomers may exhibit some level of DPP-4 inhibition, none match the potency of the (2'S,2R,cis) isomer. nih.govresearchgate.net The differences in activity among the stereoisomers underscore the stringent stereochemical requirements of the DPP-4 active site. The cis-isomers have been noted to be more potent inhibitors than their corresponding trans-fused diastereoisomers. acs.org For instance, subtle changes in the stereochemical configuration, such as in the (2'R,2R,trans)-Saxagliptin impurity, can significantly alter the biological activity and must be monitored during manufacturing. vulcanchem.com
Table 1: Comparative DPP-4 Inhibitory Activity of Saxagliptin Stereoisomers
| Stereoisomer Configuration | Relative Potency | Key Finding |
|---|---|---|
| (2'S,2R,cis) | High | The therapeutically active and most potent isomer. nih.govresearchgate.net |
| Other Stereoisomers | Significantly Lower | Demonstrates the critical nature of the specific stereochemistry for optimal enzyme binding. nih.govresearchgate.net |
| cis-fused diastereoisomers | More Potent | Generally show better biological activity compared to trans-fused counterparts. acs.org |
Criticality of (2'S,2R,cis) Configuration for Potent DPP-4 Inhibition
Key Structural Motifs and Their Contributions to Efficacy
The high efficacy of Saxagliptin is not only due to its stereochemistry but also to the synergistic contribution of its key structural motifs. These include the adamantyl moiety, the cyanopyrrolidine group, and the unique scaffold linking them.
The cyanopyrrolidine group is another cornerstone of Saxagliptin's molecular architecture and a hallmark of a class of potent DPP-4 inhibitors. wikipedia.orgmdpi.comnih.gov This group is designed to mimic the proline residue of natural DPP-4 substrates. mdpi.com The cyanopyrrolidine moiety binds to the S1 subsite of the DPP-4 enzyme. nih.gov The nitrile group plays a critical role by forming a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the enzyme's active site. wikipedia.orgspringermedizin.de This interaction is responsible for the slow dissociation of the inhibitor-enzyme complex, leading to prolonged inhibition of DPP-4 activity. wikipedia.org Additionally, the protonated amino group of the cyanopyrrolidine scaffold forms a network of hydrogen bonds with a negatively charged region on the protein surface, involving residues Glu205, Glu206, and Tyr662. wikipedia.org
The scaffold connecting the adamantylglycine and the cyanopyrrolidine moieties is a β-quaternary amino acid linked to an l-cis-4,5-methanoprolinenitrile. acs.orgnih.gov Structure-activity relationship (SAR) studies on this series of compounds were instrumental in the discovery of Saxagliptin. acs.orgresearchgate.net The investigation of vinyl substitutions at the β-position of α-cycloalkyl-substituted glycines within this scaffold, despite poor systemic exposure, revealed an extended duration of action. nih.govresearchgate.net This led to the exploration of oxygenated metabolites, which retained potency and had an even longer duration of action. acs.orgresearchgate.net Applying this strategy to adamantylglycine-derived inhibitors culminated in the discovery of the highly potent and long-acting hydroxyadamantyl compound, Saxagliptin. acs.orgresearchgate.net The commercial synthesis of Saxagliptin utilizes two unnatural amino acid derivatives, with the core structure formed by the amide coupling of N-Boc-3-hydroxyadamantylglycine and methanoprolinamide. researchgate.net
Table 2: Contribution of Structural Motifs to Saxagliptin's Efficacy
| Structural Motif | Binding Pocket | Key Interactions and Contributions |
|---|---|---|
| Adamantyl Moiety | S2 | - Bulky, lipophilic group fills the pocket. nih.govvetmeduni.ac.at- Hydrophobic interactions with Phe357 and Tyr666. nih.gov- Hydroxyl group forms H-bond with Tyr547. nih.gov- Contributes to high potency and good bioavailability. researchgate.netnih.govtandfonline.com |
| Cyanopyrrolidine Group | S1 | - Mimics proline of natural substrates. mdpi.com- Nitrile forms a reversible covalent bond with Ser630. wikipedia.orgspringermedizin.de- Leads to slow dissociation and prolonged inhibition. wikipedia.org- Amino group forms H-bonds with Glu205, Glu206, and Tyr662. wikipedia.org |
| β-Quaternary Amino Acid Linked l-cis-4,5-Methanoprolinenitrile Scaffold | N/A | - Links the adamantylglycine and cyanopyrrolidine. acs.orgnih.gov- SAR studies on this scaffold led to the discovery of Saxagliptin's optimal structure. acs.orgresearchgate.net- Contributes to the extended duration of action. nih.govresearchgate.net |
Significance of the Cyanopyrrolidine Group
Molecular Interactions within the DPP-4 Active Site
The inhibitory action of Saxagliptin is rooted in its specific and extensive interactions with the amino acid residues lining the active site of the DPP-4 enzyme. These interactions are primarily centered within the S1 and S2 subsites of the enzyme. nih.govnih.govmdpi.com
The binding of Saxagliptin to the DPP-4 active site involves a combination of covalent and non-covalent interactions with several key residues. nih.govproteopedia.org A crucial interaction is the formation of a reversible covalent bond between the nitrile group of Saxagliptin and the hydroxyl group of the catalytic serine residue, Ser630. drugbank.comnih.govrcsb.org This interaction is facilitated by the catalytic dyad, which also includes His740. nih.govnih.gov Mutagenesis studies have underscored the importance of Ser630 and His740, as their alteration significantly reduces or completely abolishes Saxagliptin binding. nih.govnih.gov
The primary amine of Saxagliptin engages in a hydrogen-bonding network with Tyr662 and the glutamic acid residues Glu205 and E206. nih.govrcsb.org The adamantane (B196018) moiety of Saxagliptin, a bulky hydrophobic group, occupies the S2 pocket. nih.govvetmeduni.ac.at Within this pocket, the hydroxyl group on the adamantane ring forms a hydrogen bond with the side-chain hydroxyl of Tyr547. nih.govrcsb.org However, studies with mutants where Tyr547 was replaced by phenylalanine or glutamine showed that this interaction is not critical for the inhibitor's potent binding. nih.govnih.gov
Van der Waals forces also contribute significantly to the binding, particularly the interactions between the methanopyrrolidine ring of Saxagliptin and the hydrophobic residues that form the S1 pocket. rcsb.org
Table 1: Key Molecular Interactions of Saxagliptin within the DPP-4 Active Site
| Saxagliptin Moiety | Interacting DPP-4 Residue(s) | Type of Interaction | Reference(s) |
| Nitrile group | Ser630, His740 | Reversible covalent bond, Histidine-assisted | nih.govdrugbank.comnih.gov |
| Primary amine | Tyr662, Glu205, Glu206 | Hydrogen-bonding network | nih.govrcsb.org |
| Adamantane hydroxyl group | Tyr547 | Hydrogen bond | nih.govrcsb.org |
| Methanopyrrolidine ring | Hydrophobic residues of S1 pocket | Van der Waals interactions | rcsb.org |
| Carbonyl oxygen | Asn710 | Hydrogen bond | rcsb.org |
Studies have shown that the binding of Saxagliptin to the DPP-4 enzyme does not induce any significant conformational changes in the protein structure. vetmeduni.ac.at This is in contrast to other classes of DPP-4 inhibitors, which may cause side chain rotations of certain residues upon binding. vetmeduni.ac.atplos.org The lack of induced conformational change suggests that the active site of DPP-4 is pre-configured to accommodate inhibitors like Saxagliptin.
The gliptin class of DPP-4 inhibitors can be categorized based on their binding modes within the enzyme's active site. Saxagliptin, along with Vildagliptin (B1682220), belongs to what is often termed "Class 1" or "Type I" inhibitors. nih.govfrontiersin.orgfrontiersin.org These inhibitors primarily interact with the S1 and S2 subsites and are characterized by the formation of a covalent bond with Ser630. nih.govfrontiersin.orgfrontiersin.org
Other classes of gliptins exhibit different binding patterns. For instance, "Class 2" inhibitors like Alogliptin and Linagliptin also bind to the S1 and S2 subsites but extend their interactions to the S1' and/or S2' subsites. nih.govfrontiersin.org "Class 3" inhibitors, such as Sitagliptin (B1680988) and Teneligliptin, interact with the S1, S2, and the S2 extensive subsites. nih.gov These additional interactions with other subsites are thought to contribute to increased inhibitory potency beyond that achieved by binding to the core S1 and S2 subsites alone. nih.gov
A key differentiator for Saxagliptin is its prolonged dissociation from the DPP-4 active site, which is attributed to the reversible covalent bond formation. researchgate.net This contrasts with the more rapid dissociation observed for some other gliptins like Sitagliptin. researchgate.net
Table 2: Comparative Binding Characteristics of Gliptin-Class Inhibitors
| Inhibitor Class | Representative Inhibitors | Primary Binding Subsites | Key Differentiating Feature | Reference(s) |
| Class 1 / Type I | Saxagliptin, Vildagliptin | S1, S2 | Reversible covalent bond with Ser630 | nih.govfrontiersin.orgfrontiersin.org |
| Class 2 | Alogliptin, Linagliptin | S1, S2, S1', S2' | Interaction with S1' and/or S2' subsites | nih.govfrontiersin.org |
| Class 3 | Sitagliptin, Teneligliptin | S1, S2, S2 extensive | Interaction with S2 extensive subsite | nih.gov |
Conformational Changes Induced Upon Binding (or Lack Thereof)
Rational Design Strategies for Enhanced DPP-4 Inhibitors
The development of Saxagliptin and other DPP-4 inhibitors has been guided by rational design strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties. A central approach has been the use of substrate-based inhibitor design, where the inhibitor mimics the natural dipeptide substrate of DPP-4. nih.gov
A key structural feature in many potent DPP-4 inhibitors, including Saxagliptin, is the cyanopyrrolidine moiety. nih.govfrontiersin.org This group acts as a proline mimetic, occupying the S1 pocket, while the nitrile group serves as an electrophilic "warhead" that forms the reversible covalent bond with Ser630. researchgate.net
The incorporation of a bulky and hydrophobic group, such as the hydroxy adamantyl group in Saxagliptin, is a strategy to effectively occupy the S2 subsite, thereby enhancing binding affinity. nih.govmdpi.comacs.org Further SAR studies have explored modifications to this part of the molecule to improve potency and duration of action. acs.org For example, the introduction of a hydroxyl group on the adamantane ring led to the discovery of Saxagliptin as a highly potent and long-acting inhibitor. acs.org
Efforts to develop next-generation DPP-4 inhibitors often focus on achieving an extended duration of action. This can be influenced by factors such as the kinetics of binding to the target, including slow dissociation rates, as seen with Saxagliptin. researchgate.net Strategies to achieve this include designing molecules with prolonged target residence time.
Table 3: Rational Design Strategies for DPP-4 Inhibitors
| Design Strategy | Rationale | Example in Saxagliptin | Reference(s) |
| Substrate-based design | Mimic the natural substrate of DPP-4 to achieve high affinity and selectivity. | The overall structure mimics a dipeptide. | nih.gov |
| Incorporation of a cyanopyrrolidine moiety | Acts as a proline mimetic for the S1 pocket and provides a nitrile group for covalent bonding. | The methanoprolinenitrile core. | nih.govfrontiersin.org |
| Addition of a bulky hydrophobic group | To occupy the S2 subsite and increase binding affinity. | The hydroxy adamantyl group. | nih.govmdpi.comacs.org |
| Optimization for prolonged target binding | To achieve a longer duration of action. | The reversible covalent bond contributes to a slow dissociation rate. | researchgate.net |
Metabolic Transformations and Bioactivation Pathways
Primary Metabolic Routes
The principal metabolic pathway for Saxagliptin (B632) involves oxidative metabolism, predominantly mediated by the cytochrome P450 system. This initial phase of biotransformation is crucial for the subsequent formation of its major active metabolite.
Cytochrome P450 (CYP) Mediated Hydroxylation (CYP3A4/5)
The metabolism of Saxagliptin is primarily orchestrated by the cytochrome P450 3A4 and 3A5 (CYP3A4/5) isoenzymes. drugbank.comwjgnet.comfda.gov These enzymes are responsible for the hydroxylation of the adamantane (B196018) moiety of the Saxagliptin molecule. mdpi.com This metabolic process is the main route of clearance for Saxagliptin. nih.gov Kinetic studies have indicated that the catalytic efficiency (Vmax/Km) of CYP3A4 is approximately four times higher than that of CYP3A5 in metabolizing Saxagliptin. nih.gov This suggests that while both enzymes contribute, CYP3A4 plays a more significant role. nih.gov Consequently, strong inhibitors or inducers of CYP3A4/5 can alter the pharmacokinetics of both Saxagliptin and its active metabolite. fda.govnih.gov
Characterization of Major Active Metabolites (e.g., 5-hydroxy Saxagliptin)
The primary metabolic conversion of Saxagliptin leads to the formation of its major active metabolite, 5-hydroxy Saxagliptin, also known as BMS-510849. nih.goveuropa.euastrazeneca.com This metabolite is also a dipeptidyl peptidase-4 (DPP-4) inhibitor, exhibiting approximately half the potency of the parent compound, Saxagliptin. drugbank.comfda.gov Following administration, both unchanged Saxagliptin and 5-hydroxy Saxagliptin are the most prominent drug-related components found circulating in the plasma. nih.gov
In studies involving radiolabeled Saxagliptin, the parent compound and 5-hydroxy Saxagliptin accounted for 24.0% and 44.1%, respectively, of the total radioactivity recovered in urine and feces combined, underscoring the formation of 5-hydroxy Saxagliptin as the major metabolic pathway. nih.gov This metabolite is selective for DPP-4 over other related enzymes like DPP-8 and DPP-9. bertin-bioreagent.combiomol.comglpbio.comcaymanchem.com
Table 1: Key Metabolites of Saxagliptin and their Properties
| Metabolite Name | Parent Compound | Metabolic Pathway | Key Enzymes | Pharmacological Activity |
|---|---|---|---|---|
| 5-hydroxy Saxagliptin (BMS-510849) | Saxagliptin | Hydroxylation | CYP3A4/5 | Active (DPP-4 inhibitor, ~50% potency of Saxagliptin) |
Secondary and Minor Metabolic Pathways
In addition to the primary hydroxylation route, Saxagliptin undergoes several other metabolic transformations, which are considered secondary or minor pathways. These include conjugation reactions that facilitate the excretion of the compound and its metabolites.
Glucuronidation
Glucuronide conjugation represents one of the minor metabolic pathways for Saxagliptin. mdpi.comnih.govtga.gov.au This process involves the attachment of a glucuronic acid moiety to the Saxagliptin molecule or its hydroxylated metabolites, increasing their water solubility and facilitating their elimination from the body. tga.gov.au Studies have identified the presence of Saxagliptin-O-glucuronide as a minor metabolite. mdpi.comnih.gov
Conjugation with Thiol-Containing Biomolecules (e.g., Cysteine, Glutathione (B108866), Cysteinyl Glycine)
Recent research has identified the conjugation of Saxagliptin with endogenous thiol-containing molecules as another metabolic route. mdpi.comnih.govgrafiati.com This pathway involves the non-enzymatic reaction of the cyanopyrrolidine group of Saxagliptin with molecules such as L-cysteine. mdpi.comnih.gov This reaction leads to the formation of thiazoline-containing adducts. mdpi.comnih.govgrafiati.com
Specifically, studies in rats have identified cysteine and cysteinylglycine (B43971) conjugates of both Saxagliptin and 5-hydroxysaxagliptin. mdpi.comnih.govgrafiati.comnih.gov The formation of these thiol adducts, including glutathione conjugates, represents a newly identified aspect of Saxagliptin's biotransformation. mdpi.comnih.govgrafiati.com
Table 2: Summary of Saxagliptin Metabolic Pathways
| Pathway Category | Specific Pathway | Key Enzymes/Molecules | Resulting Metabolites | Significance |
|---|---|---|---|---|
| Primary | CYP-mediated Hydroxylation | CYP3A4, CYP3A5 | 5-hydroxy Saxagliptin | Major pathway, produces active metabolite |
| Secondary/Minor | Glucuronidation | UGTs | Saxagliptin-O-glucuronide | Minor clearance pathway |
| Secondary/Minor | Sulfation | SULTs | Saxagliptin-O-sulfate | Minor clearance pathway |
| Secondary/Minor | Thiol Conjugation | Cysteine, Glutathione, Cysteinyl Glycine (B1666218) | Cysteine and cysteinylglycine conjugates of Saxagliptin and 5-hydroxysaxagliptin | Minor pathway, involves reactive moiety |
Enzyme Kinetics of Metabolizing Enzymes
The metabolism of saxagliptin is principally mediated by the cytochrome P450 isoenzymes CYP3A4 and CYP3A5, leading to the formation of its major active metabolite, 5-hydroxy saxagliptin (M2). nih.govuptodateonline.ir Kinetic studies have been conducted to compare the catalytic efficiencies of these two enzymes in this metabolic conversion.
| Enzyme | Vmax (pmol/min/pmol P450) | Km (µM) | Vmax/Km (µL/min/pmol P450) |
| CYP3A4 | 12.8 | 32.8 | 0.39 |
| CYP3A5 | 4.3 | 44.6 | 0.10 |
This table presents a summary of the kinetic parameters for the formation of 5-hydroxy saxagliptin from saxagliptin by CYP3A4 and CYP3A5.
It is noteworthy that various genetic polymorphisms of CYP3A4 can lead to altered enzymatic activity, which may affect the metabolism of saxagliptin. researchgate.netresearchgate.net Studies on different CYP3A4 protein variants have shown a range of effects on its catalytic activity towards saxagliptin. peerj.com
Preclinical Metabolite Profiling and Identification in In Vivo Systems
Preclinical studies in various animal models, including mice, rats, dogs, and cynomolgus monkeys, have been instrumental in identifying the metabolic fate of saxagliptin. europa.eu These in vivo investigations have revealed that the metabolic pathways are qualitatively similar across these species and in humans. europa.eu
The primary metabolic pathway identified is the hydroxylation of the adamantane moiety to form 5-hydroxy saxagliptin, also known as BMS-510849. mdpi.com This major metabolite is also pharmacologically active, although it is less potent than the parent compound. fda.gov In humans, the exposure to this active metabolite is significantly greater than to saxagliptin itself. fda.gov
Beyond the major metabolite, other minor metabolic pathways have been identified, including hydroxylation at different positions and subsequent conjugation with glucuronide or sulfate. nih.gov More recent studies in rats have also identified the formation of thiol conjugates. mdpi.com Specifically, cysteine and cysteinylglycine conjugates of both saxagliptin and 5-hydroxysaxagliptin have been detected. mdpi.com The formation of these thiol conjugates, such as saxagliptin–cysteine and 5-hydroxysaxagliptin–cysteine, suggests a potential for covalent binding to endogenous proteins. mdpi.com
In vivo studies have detected a significantly larger number of metabolites compared to in vitro studies. europa.eu While in vitro systems with liver microsomes and hepatocytes identified a handful of metabolites, in vivo studies have detected as many as 46 metabolites. europa.eu
| Metabolite | Metabolic Pathway | Species Detected In (Preclinical) |
| 5-hydroxy saxagliptin (BMS-510849/M2) | Hydroxylation | Mice, Rats, Dogs, Cynomolgus Monkeys |
| Saxagliptin cyclic amidine (M1) | - | Rats (in vitro) |
| Saxagliptin–cysteine conjugate (M3) | Cysteine Conjugation | Rats |
| 5-hydroxysaxagliptin–cysteine conjugate (M4) | Hydroxylation, Cysteine Conjugation | Rats |
| Cysteinyl glycine conjugate of saxagliptin | Cysteinylglycine Conjugation | Rats |
| Cysteinyl glycine conjugate of 5-hydroxysaxagliptin | Hydroxylation, Cysteinylglycine Conjugation | Rats |
| Glucuronide conjugates | Glucuronidation | - |
| Sulfate conjugates | Sulfation | - |
This table summarizes the key metabolites of saxagliptin identified in preclinical in vivo and in vitro systems.
Advanced Synthetic Methodologies and Process Chemistry
Chemoenzymatic Synthesis of Key Stereoisomeric Intermediates
The synthesis of key chiral intermediates for Saxagliptin (B632) has been significantly advanced through the application of biocatalysis, offering high selectivity and environmentally benign reaction conditions. A pivotal intermediate, (S)-3-hydroxyadamantylglycine, is synthesized via the reductive amination of its corresponding keto acid, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. thieme-connect.comresearchgate.net
This biotransformation is effectively catalyzed by a phenylalanine dehydrogenase mutant from Thermoactinomyces intermedius (TiPDHm). thieme-connect.comtandfonline.com To regenerate the required NADH cofactor, a formate (B1220265) dehydrogenase (FDH) is often coupled with the reaction, typically sourced from Pichia pastoris or co-expressed in a single recombinant E. coli host. thieme-connect.comnih.gov This enzymatic cascade has been scaled up to produce multi-kilogram quantities of the desired amino acid with high yields (approaching 98%) and excellent enantiomeric excess (ee) of 100%. nih.gov The direct use of the resulting amino acid, after protection with a tert-butoxycarbonyl (Boc) group to form (S)-N-Boc-3-hydroxyadamantylglycine, streamlines the manufacturing process. nih.govrsc.org
Research has focused on optimizing this enzymatic step, including the co-expression of TiPDHm and FDH in E. coli, which has achieved wet weight bacterial densities of 300 g/L. thieme-connect.com Clarification of the cell homogenate using ammonium (B1175870) formate and polyethyleneimine, followed by ultrafiltration, allows the concentrated enzyme solution to be used directly in the reductive amination of high concentrations of the keto acid substrate, achieving a conversion rate of 95% in just 12 hours. thieme-connect.com
Table 1: Key Enzymes in the Chemoenzymatic Synthesis of Saxagliptin Intermediates
| Enzyme | Source Organism (Wild-type or Engineered) | Role in Synthesis | Reference |
| Phenylalanine Dehydrogenase (PheDH) | Thermoactinomyces intermedius (mutant) | Catalyzes the stereoselective reductive amination of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid to (S)-3-hydroxyadamantylglycine. | thieme-connect.comtandfonline.com |
| Formate Dehydrogenase (FDH) | Pichia pastoris | Regenerates the NADH cofactor required by PheDH. | nih.gov |
Scalable Chemical Synthesis Approaches for (2'S,2R,cis)-Saxagliptin
The assembly of the final Saxagliptin molecule from its key intermediates involves several critical chemical transformations designed for scalability and robustness.
Multi-step Amide Coupling Reactions and Dehydration
The core structure of Saxagliptin is formed through an amide coupling reaction between two unnatural amino acid derivatives: N-Boc-(S)-(3-hydroxyadamantyl)glycine and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide. acs.orgresearchgate.net This coupling is a widespread practice in the pharmaceutical industry. acs.org Initially, coupling agents like 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) were employed. acs.orgportico.org
Following the amide bond formation, a crucial dehydration step converts the primary amide of the azabicyclo-hexane moiety into the required nitrile group. acs.orgacs.org The resulting intermediate is then deprotected to yield Saxagliptin. acs.org One method for dehydration involves treating the silylated carboxamide with phosphorus oxychloride (POCl3) and imidazole (B134444) in pyridine (B92270). portico.org A more direct approach uses trifluoroacetic anhydride (B1165640) (TFAA) in the presence of pyridine or sodium hydroxide (B78521). acs.orgportico.org
Protection and Deprotection Strategies
Protecting groups are essential to prevent unwanted side reactions during the synthesis. The amino group of the adamantylglycine intermediate is commonly protected with a tert-butoxycarbonyl (Boc) group. portico.org This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc2O). portico.org
The final step in the synthesis is the removal of this Boc group. This is typically accomplished under acidic conditions, for instance, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2) or aqueous hydrochloric acid (HCl), to liberate the primary amine of the Saxagliptin molecule. portico.orgorientjchem.org
Optimization of Reaction Conditions and Reagent Selection
Significant efforts have been made to optimize the synthesis for commercial-scale manufacturing, focusing on cost-effectiveness, safety, and process efficiency. acs.orgorientjchem.org For the amide coupling step, alternatives to the expensive EDC/HOBt system have been explored. acs.org Propylphosphonic anhydride (T3P®) has emerged as an efficient reagent for both the condensation (amide coupling) and subsequent dehydration steps, allowing for a "one-pot" synthesis of the penultimate nitrile intermediate. orientjchem.orgorientjchem.org This approach avoids the use of hazardous reagents like TFAA and POCl3 and simplifies the workup process. orientjchem.org
The choice of solvent has also been optimized. Dichloromethane (DCM) was found to provide the highest yield and purity for the T3P®-mediated one-pot process. orientjchem.org The dehydration reaction using TFAA was also refined; it was discovered that ethyl nicotinate, initially thought to be an activating agent, was merely a non-nucleophilic base, and TFAA itself was the dehydrating agent. acs.org This led to a more streamlined and robust process with typical conversions of approximately 98%. acs.org
Table 2: Comparison of Reagents for Amide Coupling and Dehydration
| Step | Reagent System | Solvent | Advantages | Disadvantages/Challenges | Reference |
| Amide Coupling | EDC/HOBt | Not specified | Established method | High cost of EDC | acs.org |
| Amide Coupling | Methanesulfonyl chloride/Hunig's base | Not specified | Alternative to EDC | Not detailed | portico.org |
| Amide Coupling & Dehydration | T3P® | Dichloromethane (DCM) | One-pot process, avoids hazardous reagents, non-allergenic, simplifies workup | Requires careful control of reaction conditions | orientjchem.orgorientjchem.org |
| Dehydration | POCl3/imidazole | Pyridine | Effective for silylated amide | Requires prior protection step | portico.org |
| Dehydration | Trifluoroacetic anhydride (TFAA) | Pyridine or Ethyl Acetate (B1210297) | Direct dehydration, high conversion (~98%) | TFAA is a hazardous reagent | acs.orgportico.org |
Stereoselective Synthetic Routes
The specific stereochemistry of this compound is critical for its biological activity. Therefore, stereoselective synthetic methods are paramount.
Asymmetric Synthesis of Chiral Building Blocks
Alternative chemical methods for asymmetric synthesis have also been developed. One notable approach is the asymmetric Strecker reaction. mdpi.com This method can be used to synthesize the chiral amino acid precursor by reacting an adamantane-derived aldehyde with a chiral amine auxiliary, such as (R)-(-)-2-phenylglycinol, and a cyanide source like potassium cyanide. mdpi.com This reaction establishes the desired stereocenter at the α-carbon, which is then carried through subsequent steps to form the final product. mdpi.com
Another strategy involves the chemical resolution of a racemic mixture. For example, racemic N-Boc-3-hydroxyadamantylglycine can be resolved using a chiral resolving agent like quinidine (B1679956) to isolate the desired (S)-enantiomer. researchgate.net
Diastereoselective and Enantioselective Approaches
The specific stereochemistry of this compound is crucial for its potent inhibitory activity against the dipeptidyl peptidase-IV (DPP-IV) enzyme. nih.gov Consequently, the development of diastereoselective and enantioselective synthetic methods, particularly for the key chiral intermediate (S)-N-tert-butoxycarbonyl-3-hydroxy-1-adamantyl-D-glycine (Boc-HAG), has been a primary focus of research. google.com Both biocatalytic and asymmetric chemical strategies have been established to control the formation of the critical stereocenter.
One of the most advanced and efficient methods is the enzymatic reductive amination of the prochiral keto acid, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. researchgate.net This biotransformation typically employs a phenylalanine dehydrogenase (PDH) to stereoselectively install the amine group. researchgate.net To improve efficiency and stability, mutated or engineered enzymes are often used. For instance, a mutant PDH derived from Geobacillus has been utilized for the synthesis of Boc-HAG. google.com This enzymatic method can directly prepare the desired intermediate in a two-step reaction sequence, achieving an enantiomeric excess (e.e.) of over 99.9% and a chemical yield of 95% in just 12 hours. google.com
To make the process economically viable, the expensive nicotinamide (B372718) cofactor (NADH) required by the PDH must be continuously regenerated. This is commonly achieved by using a coupled-enzyme system with formate dehydrogenase (FDH), which oxidizes formate to carbon dioxide while reducing NAD+ to NADH. google.comthieme-connect.com Studies have reported the successful co-expression of a PDH mutant from Thermoactinomyces intermedius (TiPDHm) and an FDH from Pichia pastoris (PpFDH) in a single Escherichia coli host. researchgate.netthieme-connect.comresearchgate.net This allows for a streamlined process where the crude cell homogenate can be used directly for the reductive amination at a high substrate concentration, reaching a conversion rate of 95%. thieme-connect.comresearchgate.net
Alternative chemical approaches have also been developed. The asymmetric Strecker synthesis provides a viable route to the chiral amino acid precursor. google.comresearchgate.net This method involves the condensation of an adamantane-based aldehyde with a chiral auxiliary, such as (S)-(+)-p-toluenesulfinamide, in the presence of a Lewis acid like titanium(IV) ethoxide. google.comresearchgate.net The resulting sulfinylimine directs the stereoselective addition of a cyanide source, establishing the desired stereocenter in the corresponding amino nitrile intermediate. researchgate.net Subsequent hydrolysis then yields the chiral amino acid. researchgate.net
Another strategy involves the chemical resolution of a racemic mixture of N-Boc-3-hydroxyadamantylglycine. researchgate.net This classical method uses a chiral resolving agent, such as the naturally occurring alkaloid quinidine, to form diastereomeric salts. researchgate.net These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral auxiliary is removed to afford the enantiomerically pure (S)-N-Boc-3-hydroxyadamantylglycine. researchgate.net
Table 1: Comparison of Enantioselective Strategies for Key Saxagliptin Intermediate Synthesis
| Method | Key Reagents/Catalysts | Product | Selectivity (e.e.) | Yield/Conversion | Reference |
|---|---|---|---|---|---|
| Enzymatic Reductive Amination | Geobacillus-derived PDH mutant, FDH, NADH | (S)-N-Boc-3-hydroxy-1-adamantyl-D-glycine (Boc-HAG) | >99.9% | 95% | google.com |
| Co-expressed Enzyme System | TiPDHm and FDH in E. coli | (S)-3-hydroxyadamantane glycine (B1666218) | Not specified | 95% conversion | thieme-connect.comresearchgate.net |
| Asymmetric Strecker Synthesis | (S)-(+)-p-toluenesulfinamide, Ti(OEt)₄, NaCN | (SS)-amino nitrile intermediate | Diastereochemically pure | Not specified | researchgate.net |
| Chemical Resolution | Racemic N-Boc-3-hydroxyadamantylglycine, Quinidine | (S)-N-Boc-3-hydroxyadamantylglycine | Optically pure | Not specified | researchgate.net |
Process Intensification and Green Chemistry Principles in Synthesis
The manufacturing of Saxagliptin has been a subject of optimization studies guided by the principles of process intensification and green chemistry. ijset.intandfonline.com These efforts aim to develop more sustainable, efficient, and cost-effective synthetic routes by minimizing waste, reducing energy consumption, and using safer reagents. ijset.inresearchgate.net
A cornerstone of the green synthesis of Saxagliptin is the application of biocatalysis. tandfonline.com The use of engineered enzymes, such as phenylalanine dehydrogenase (PDH) and formate dehydrogenase (FDH), for the key reductive amination step is a prime example. researchgate.netthieme-connect.com This enzymatic approach offers several advantages over traditional chemical methods:
Milder Reaction Conditions: Biocatalytic reactions typically occur in aqueous media under mild temperature and pressure conditions, significantly reducing energy requirements. ijset.in
High Selectivity: Enzymes provide exceptional chemo-, regio-, and enantioselectivity, which minimizes the formation of byproducts and simplifies purification processes. researchgate.net
Reduced Waste: The high efficiency and selectivity lead to higher yields and atom economy, generating less chemical waste. Some redesigned processes have reported a 90% reduction in solvent use. ijset.in The use of water as a primary solvent further enhances the environmental profile of the synthesis. ijset.in
The selection of reagents and solvents is another critical aspect of green chemistry. Development efforts have focused on replacing hazardous chemicals. For example, the dehydration of the primary amide to the nitrile has been achieved using T3P, which is considered a greener alternative to reagents like the highly reactive and corrosive trifluoroacetic anhydride (TFAA) or phosphorus oxychloride. researchgate.netorientjchem.orgresearchgate.net Similarly, genotoxic solvents with unpleasant odors, such as pyridine, have been replaced in optimized routes. researchgate.net The strategic use of solvents like ethyl acetate over multiple consecutive steps has also been implemented to simplify the process and eliminate the need for energy-intensive solvent exchange operations. tandfonline.com These cumulative improvements contribute to a significantly lower environmental footprint for the commercial production of this compound. ijset.intandfonline.com
Table 2: Application of Green Chemistry & Process Intensification in Saxagliptin Synthesis
| Process Step | Traditional/Early Method | Green/Intensified Method | Improvement | Reference |
|---|---|---|---|---|
| Chiral Amine Synthesis | Chemical resolution or stoichiometric chiral reagents. | Enzymatic reductive amination in water. | Use of renewable catalysts (enzymes), mild conditions, less waste, high enantioselectivity. | researchgate.netresearchgate.netijset.in |
| Amide Coupling & Dehydration | Two separate steps with intermediate isolation. Reagents like EDC/HOBT followed by TFAA. | One-pot, telescoped process using T3P for both steps. | Fewer unit operations, reduced solvent use, avoidance of hazardous reagents. | orientjchem.orgresearchgate.net |
| Solvent Usage | Use of chlorinated solvents, pyridine, and multiple solvent swaps. | Use of water and ethyl acetate; process telescoping to minimize solvent changes. | Reduced volume of hazardous solvents, energy savings, waste reduction. | researchgate.netijset.intandfonline.com |
| Cofactor Regeneration | Stoichiometric use of expensive NADH. | In situ cofactor regeneration using a coupled enzyme system (FDH). | Process viability, atom economy, reduced cost. | google.comthieme-connect.com |
Computational and Theoretical Studies in Drug Discovery and Development
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Saxagliptin (B632), and its protein target, Dipeptidyl Peptidase-4 (DPP-4). These methods have been crucial in elucidating the binding mode and affinity of Saxagliptin.
Molecular docking studies and X-ray crystallography have revealed the precise interactions between Saxagliptin and the active site of the DPP-4 enzyme. rcsb.orgnih.gov Saxagliptin is classified as a Class 1 DPP-4 inhibitor, primarily interacting with the S1 and S2 subsites of the enzyme's active center. frontiersin.org
The binding is characterized by the formation of a reversible, covalent bond. nih.govacs.org The nitrile group of Saxagliptin covalently interacts with the hydroxyl group of the catalytic serine residue, Ser630, forming a stable imidate adduct. rcsb.orgnih.govacs.org This covalent modification of the enzyme is a key feature of its inhibitory mechanism. acs.orgresearchgate.net Quantum mechanical/molecular mechanical (QM/MM) simulations have illuminated that this covalent bonding is a major step in the catalytic process. acs.orgresearchgate.net
Beyond the covalent bond, a network of non-covalent interactions stabilizes the complex:
Hydrogen Bonds: The primary amine of Saxagliptin forms a critical hydrogen-bonding network with the carboxyl groups of Glutamic acid residues Glu205 and Glu206, as well as with the hydroxyl group of Tyrosine Y662. rcsb.orgnih.gov The carbonyl oxygen of Saxagliptin also forms a hydrogen bond with the side-chain of Asparagine N710 in the S2 pocket. nih.gov Additionally, the hydroxyl group on the adamantane (B196018) moiety hydrogen bonds with the side-chain of Tyr547. rcsb.org
Hydrophobic and van der Waals Interactions: The methanopyrrolidine ring of Saxagliptin fits into the hydrophobic S1 pocket of the enzyme, forming van der Waals interactions with surrounding residues such as Tyr662, Val656, Trp659, Tyr666, and Val711. nih.gov The adamantane fragment engages in extensive hydrophobic interactions with aromatic acid residues like Phe357 and Tyr666. mdpi.com
These multiple points of contact, detailed in Table 1, collectively account for the high potency and selectivity of Saxagliptin for DPP-4. rcsb.orgmdpi.com
Table 1: Key Interactions between Saxagliptin and DPP-4 Active Site Residues
| Saxagliptin Moiety | Interaction Type | DPP-4 Residue(s) | Reference |
|---|---|---|---|
| Nitrile Group | Covalent Bond | Ser630 | rcsb.orgnih.gov |
| Primary Amine | Hydrogen Bond | Glu205, Glu206, Tyr662 | rcsb.orgnih.gov |
| Carbonyl Oxygen | Hydrogen Bond | Asn710 | nih.gov |
| Adamantane Hydroxyl Group | Hydrogen Bond | Tyr547 | rcsb.org |
| Methanopyrrolidine Ring | van der Waals / Hydrophobic | Tyr662, Val656, Trp659, Tyr666, Val711 | nih.gov |
| Adamantane Fragment | Hydrophobic | Phe357, Tyr666 | mdpi.com |
Computational models are used to predict the binding affinity and the specific orientation (pose) of a ligand within a protein's binding site. For Saxagliptin, molecular docking simulations consistently predict a binding orientation that places the key functional groups in positions optimal for the interactions described above. nih.govsemanticscholar.org The methanopyrrolidine ring occupies the S1 pocket, while the hydroxy adamantyl group interacts with the S2 subsite. mdpi.com
The predicted binding affinity, often expressed as a docking score or binding energy, reflects the strength of the interaction. In one molecular docking study, Saxagliptin showed a docking energy of -8.44 kcal/mol, indicating a strong and favorable interaction with DPP-4. nih.gov Another study reported a similar interaction score of -8.3 Kcal/Mol. globalresearchonline.net
Molecular dynamics (MD) simulations provide further insight by modeling the movement of the atoms in the protein-ligand complex over time. researchgate.net These simulations have been used to assess the stability of the docked pose of Saxagliptin. nih.govresearchgate.net MD studies reveal that the complex remains stable throughout the simulation period, with the key interactions being maintained, thus confirming the stability of the predicted binding mode. nih.gov
Ligand-Protein Interaction Analysis
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR).
QSAR models are built by analyzing a series of compounds with known activities against a specific target, such as DPP-4. mdpi.comresearchgate.netspringerprofessional.de These models identify key molecular descriptors—numerical values derived from the chemical structure—that are statistically correlated with the inhibitory activity. gsconlinepress.com For DPP-4 inhibitors, these descriptors often relate to features like electrotopological state, shape indices, and atomic polarizabilities. gsconlinepress.com
While many QSAR studies focus on a series of related compounds to derive a model, the principles from these studies provide a rationale for the high activity of Saxagliptin. gsconlinepress.comsioc-journal.cnnih.gov For instance, 3D-QSAR models for N-substituted-glycyl-2-cyanopyrrolidine derivatives, a class to which Saxagliptin belongs, have demonstrated a strong correlation between the steric and electrostatic fields of the molecules and their DPP-4 inhibitory potency. sioc-journal.cn The models and their resulting contour maps can guide the structural optimization of existing molecules and the design of novel compounds. sioc-journal.cn The adamantane group in Saxagliptin, for example, provides the bulk and hydrophobicity in the S2 pocket that QSAR models identify as being favorable for high potency. mdpi.com
The disposition of a drug in the body is determined by its ADMET properties. Computational models, including QSPR and more complex physiologically based pharmacokinetic (PBPK) models, are used to predict these characteristics.
For Saxagliptin, these models are used to understand its journey through the body:
Absorption: Saxagliptin is well-absorbed after oral administration, with at least 75% of the dose being absorbed. astrazeneca.ca However, some in silico ADMET prediction models have flagged Saxagliptin for potentially low gastrointestinal absorption. microbiochemjournal.comsemanticscholar.org
Distribution: The in vitro binding of Saxagliptin and its active metabolite to human serum protein is negligible, suggesting that changes in blood protein levels are not expected to significantly alter its disposition. drugbank.com
Metabolism: The primary route of metabolism for Saxagliptin is through the cytochrome P450 3A4/5 (CYP3A4/5) enzyme system. astrazeneca.cadrugbank.com This process results in the formation of a major active metabolite, 5-hydroxy saxagliptin, which is also a DPP-4 inhibitor, albeit with half the potency of the parent drug. drugbank.com PBPK models have been successfully developed to simulate the CYP3A4-mediated metabolism of Saxagliptin and to predict drug-drug interactions with CYP3A4 inhibitors and inducers. nih.govfrontiersin.orgmdpi.com
Excretion: Saxagliptin is eliminated through both renal and hepatic pathways. astrazeneca.cadrugbank.com Following a single dose, approximately 75% of the administered radioactivity is recovered in the urine, comprising unchanged Saxagliptin (24%) and its active metabolite (36%). drugbank.com
PBPK modeling has proven particularly useful in simulating the pharmacokinetics of Saxagliptin and its metabolite, accurately predicting their concentration-time profiles and the impact of drug-drug interactions. nih.govmdpi.com
Table 2: Predicted and Observed Disposition Properties of Saxagliptin
| ADMET Property | Finding/Prediction | Reference |
|---|---|---|
| Absorption (Oral) | ≥75% absorbed | astrazeneca.ca |
| Metabolism | Primarily via CYP3A4/5 | astrazeneca.cadrugbank.com |
| Major Metabolite | 5-hydroxy saxagliptin (active) | drugbank.com |
| Excretion | Renal and hepatic pathways; ~75% of dose excreted in urine | drugbank.com |
| Protein Binding (serum) | Negligible (<10%) | drugbank.com |
| In Silico GI Absorption | Predicted as low in some models | microbiochemjournal.comsemanticscholar.org |
Correlation of Molecular Descriptors with Biological Activity
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide a highly detailed, electron-level understanding of molecular structures and reaction mechanisms. binarystarchem.ca
These methods have been applied to study Saxagliptin and its interactions. QM/MM simulations, which treat the most critical part of the system (e.g., the reacting molecules in an enzyme active site) with quantum mechanics and the rest with simpler molecular mechanics, have been instrumental. researchgate.netbinarystarchem.ca Such simulations have clarified the mechanism of covalent bond formation and dissociation between Saxagliptin and DPP-4, suggesting that Saxagliptin dissociates primarily through the reverse of the covalent bonding process, confirming its reversible inhibition. acs.orgresearchgate.net
DFT calculations have also been employed to investigate the degradation pathways of Saxagliptin in solid dosage forms. mdpi.com By calculating the activation energies for different proposed reaction mechanisms, researchers can understand how formulation components might lead to the formation of degradation products. mdpi.com For instance, DFT was used to determine the transition structures and activation free energies for the formylation of Saxagliptin by formic acid, a potential impurity. mdpi.com In other studies, DFT has been used to refine crystal structures determined by powder X-ray diffraction and to study the binding interactions of Saxagliptin with proteins like human serum albumin. cambridge.orgejournal.by
Investigation of Reaction Mechanisms and Transition States in Degradation
The degradation of Saxagliptin in solid dosage forms is a complex process influenced by various factors, including the presence of excipients. Computational studies, specifically ab initio calculations, have been employed to investigate the mechanisms behind the formation of its primary degradation products. nih.gov These studies focus on calculating the activation energies for individual degradation reactions, which helps in understanding the likelihood and rate of these transformations. nih.govmdpi.com
One of the major degradation pathways for Saxagliptin is an intramolecular cyclization, which leads to the formation of a thermodynamically favored cyclic amidine byproduct. researchgate.net The kinetics and mechanism of this conversion have been scrutinized to minimize the presence of this impurity in the final drug product. researchgate.net Research has identified that the solvent's ability to participate in proton transfer and the autocatalytic potential of the epimer are significant contributors to this degradation reaction. researchgate.net
Intrinsic reaction coordinate (IRC) calculations are performed to confirm the lowest energy reaction pathways by connecting the transition states with the corresponding reactant and product minima. mdpi.com This detailed mechanistic understanding, supported by computational evidence, is essential for developing strategies to mitigate degradation. nih.govmdpi.com For instance, it has been found that the micro-environmental pH, which can be altered by acidic degradation products of excipients like polyethylene (B3416737) glycol (PEG), plays a significant role in the degradation profile. mdpi.comresearchgate.net A lower pH, resulting from the formation of formic acid from PEG degradation, can surprisingly lead to a lower formation of the main degradation product, epi-cyclic amidine. mdpi.comresearchgate.net
Energetic Analysis of Molecular Transformations
Energetic analysis through computational modeling provides quantitative insights into the stability of Saxagliptin and the feasibility of its degradation pathways. By calculating the activation energies of various reactions, researchers can predict which degradation products are most likely to form under specific conditions. nih.govmdpi.com
The degradation of Saxagliptin can be influenced by formulation components. For example, the interaction with polyethylene glycol (PEG) and its own degradation products, such as formic acid and formaldehyde, can alter the degradation kinetics. researchgate.net Computational models have been developed to predict the concentration of individual degradation products by considering these interactions. nih.govresearchgate.net These models are based on reaction equations derived from mechanisms that are supported by ab initio calculations of activation energies. nih.govmdpi.com
The table below summarizes the key degradation products of Saxagliptin that have been studied using computational methods.
| Degradation Product | Common Abbreviation | Formation Pathway |
| Cyclic Amidine | SCA | Intramolecular cyclization |
| Epimer of Cyclic Amidine | ESCA | Epimerization of the cyclic amidine |
| Formyl Amide | SFA | Reaction with formic acid |
These computational approaches have proven invaluable in understanding the complex degradation behavior of Saxagliptin in solid dosage forms, enabling the design of more stable formulations. nih.govresearchgate.net
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation
PK/PD modeling is a critical tool in drug development that establishes a quantitative link between the drug's concentration in the body (pharmacokinetics) and its therapeutic effect (pharmacodynamics). allucent.comdiva-portal.org For Saxagliptin, these models have been crucial for understanding its behavior in preclinical species and for predicting its clinical efficacy and safety. nih.govresearchgate.net
Mechanistic PK/PD Models in Preclinical Species (e.g., Rats)
Mechanistic PK/PD models for Saxagliptin have been developed and validated in preclinical species, such as rats, to understand the relationship between drug exposure and the inhibition of its target enzyme, dipeptidyl peptidase-4 (DPP-4). nih.govnih.gov These models are essential for translating preclinical findings to human clinical trials. allucent.com
In one study using type 2 diabetic mellitus (T2DM) rats, a two-compartment model with an additive component was used to describe the pharmacokinetics of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin. nih.govnih.gov The relationship between drug concentration and its effect on DPP-4 inhibition was characterized by a sigmoidal Emax model. nih.govnih.gov This type of model helps to quantify key parameters such as the maximum effect (Emax) and the concentration at which 50% of the maximum effect is observed (EC50). nih.gov
Physiologically based pharmacokinetic (PBPK) models have also been constructed for Saxagliptin in rats. nih.govresearchgate.net These models incorporate detailed physiological and biochemical data to simulate the absorption, distribution, metabolism, and excretion (ADME) of the drug. nih.govresearchgate.net For instance, a PBPK model was developed to predict the drug-drug interaction (DDI) between Saxagliptin and nicardipine, a CYP3A inhibitor, in rats. nih.govresearchgate.net This model accurately predicted a significant increase in Saxagliptin plasma concentration when co-administered with nicardipine. nih.gov
The table below presents key pharmacokinetic parameters of Saxagliptin derived from a study in T2DM rats following a 10 mg/kg intragastric administration. nih.govnih.gov
| Parameter | Value | Description |
| Tmax | 0.11 h | Time to reach maximum plasma concentration |
| t1/2, ka | 0.07 h | Absorption half-life |
| V | ≈ 20 L/kg | Apparent volume of distribution |
| Plasma Exposure (AUC) | 3282.06 ng*h/mL | Total drug exposure over time |
| Elimination Half-life | 6.13 h | Time for the plasma concentration to reduce by half |
| Maximum DPP-4 Inhibition | 71.47% | Peak inhibition of the target enzyme |
These preclinical models provide a robust framework for understanding the in vivo behavior of Saxagliptin and its active metabolite. nih.govnih.gov
Prediction of In Vivo Drug and Metabolite Concentrations and Target Inhibition
A primary application of PK/PD and PBPK models is the prediction of in vivo concentrations of the parent drug and its metabolites, as well as the resulting inhibition of the therapeutic target. allucent.comnih.gov These predictions are vital for optimizing dosage regimens and anticipating potential drug interactions. frontiersin.orgacs.org
PBPK models have been extended to predict human pharmacokinetics and drug interactions. nih.govfrontiersin.org By integrating in vitro data and physiological parameters, these models can simulate the effects of co-administering Saxagliptin with inhibitors or inducers of the CYP3A4 enzyme, which is the major enzyme responsible for its metabolism. frontiersin.orgscispace.com For example, a PBPK-DO (dipeptidyl peptidase 4 occupancy) model was developed to simulate the PK and DPP-4 occupancy profiles of Saxagliptin and its metabolite when co-administered with drugs like ketoconazole (B1673606) (a strong CYP3A4 inhibitor) and rifampicin (B610482) (a strong CYP3A4 inducer). frontiersin.org These simulations can help in providing dosing recommendations in complex clinical scenarios. frontiersin.orgacs.org
The following table shows the predicted impact of a co-administered drug (nicardipine) on Saxagliptin's pharmacokinetics in rats, as determined by a PBPK model. nih.gov
| Pharmacokinetic Parameter | Saxagliptin Alone (5 mg/kg) | Saxagliptin with Nicardipine (15 mg/kg) | Fold Increase |
| Cmax (ng/mL) | 98.5 ± 15.1 | 280 ± 147 | 2.84 |
| AUCinf (ng·h/mL) | 156 ± 22.9 | 408 ± 213 | 2.61 |
Data are expressed as the mean ± standard deviation. nih.gov
These predictive models are powerful tools in modern drug development, enabling a more quantitative and mechanism-based approach to understanding and optimizing drug therapy. allucent.comdiva-portal.org They facilitate the translation of preclinical data to clinical settings and help in designing more informative and efficient clinical studies. allucent.com
Preclinical Pharmacological and Mechanistic Investigations
In Vitro Enzymatic Inhibition Assays and Cellular Studies
In vitro studies have been instrumental in defining the potency, selectivity, and kinetic properties of saxagliptin's interaction with the DPP-4 enzyme.
Saxagliptin (B632) demonstrates potent, concentration-dependent inhibition of DPP-4 activity. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, has been determined across various studies and conditions. For human DPP-4, saxagliptin exhibits an IC50 value of approximately 30 nM. researchgate.netnih.gov Further investigations have reported IC50 values as low as 0.5 nmol/L, highlighting its high potency. drugbank.comscispace.com
The inhibitory constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex, provides another measure of potency. For saxagliptin, the Ki for DPP-4 inhibition is approximately 1.3 nM at 37°C. nih.govnih.gov This makes it significantly more potent than other DPP-4 inhibitors like vildagliptin (B1682220) (Ki = 13 nM) and sitagliptin (B1680988) (Ki = 18 nM). selleckchem.comresearchgate.net The primary active metabolite of saxagliptin, 5-hydroxy saxagliptin, is also a potent DPP-4 inhibitor, though slightly less so than the parent compound, with a Ki of 2.6 nM. nih.govnih.gov
Saxagliptin's inhibitory activity is highly selective for DPP-4 over other related proteases. It is approximately 400-fold more selective for DPP-4 than for DPP-8 and 75-fold more selective than for DPP-9. researchgate.netnih.gov The 5-hydroxy metabolite shows even greater selectivity. nih.gov This high degree of selectivity is important for minimizing potential off-target effects.
Table 1: In Vitro Inhibition of DPP-4 by Saxagliptin and Comparators
| Compound | Parameter | Value | Species/Condition |
|---|---|---|---|
| Saxagliptin | IC50 | 30 nM | Human researchgate.netnih.gov |
| IC50 | 0.5 nmol/L | Human drugbank.comscispace.com | |
| Ki | 1.3 nM | Human, 37°C nih.govnih.gov | |
| 5-hydroxy saxagliptin | Ki | 2.6 nM | Human, 37°C nih.govnih.gov |
| Vildagliptin | Ki | 13 nM | Human, 37°C selleckchem.comresearchgate.net |
| Sitagliptin | Ki | 18 nM | Human, 37°C selleckchem.comresearchgate.net |
A key characteristic of saxagliptin's interaction with DPP-4 is its prolonged binding and slow dissociation. Enzyme activity recovery assays demonstrate that saxagliptin forms a reversible, covalent bond with the enzyme. drugbank.com Specifically, its nitrile group interacts with the S630 hydroxyl oxygen in the active site of DPP-4. drugbank.com
This interaction results in a prolonged dissociation half-life (t1/2). At 37°C, the dissociation half-life of saxagliptin from human DPP-4 is approximately 50 minutes. nih.govnih.govresearchgate.net In contrast, other DPP-4 inhibitors like vildagliptin and sitagliptin dissociate much more rapidly, with half-lives of 3.5 minutes and less than 2 minutes, respectively. nih.govnih.govresearchgate.net The active metabolite, 5-hydroxy saxagliptin, also exhibits a prolonged dissociation half-life of 23 minutes. nih.govnih.govresearchgate.net This slow dissociation contributes to the sustained inhibition of DPP-4 activity observed with saxagliptin, even after the free drug has been cleared from circulation. scispace.com
Concentration-Dependent Inhibition Studies (IC50)
In Vivo Mechanistic Studies in Animal Models
In vivo studies in various animal models have confirmed the mechanistic actions of saxagliptin observed in vitro and have elucidated its physiological effects.
Oral administration of saxagliptin in animal models leads to significant and sustained inhibition of DPP-4 activity in both plasma and various tissues. europa.eunih.gov In Zucker fa/fa rats, a model for type 2 diabetes, saxagliptin produced marked, dose-dependent inhibition of plasma DPP-4. selleckchem.comacs.org Maximal glucose-lowering effects in these rats were associated with approximately 60% inhibition of plasma DPP-4 activity. selleckchem.com
In cynomolgus monkeys, oral doses of saxagliptin at ≥0.1 mg/kg resulted in maximal inhibition of plasma DPP-4 activity for up to 8 hours. Studies in TG9 mice, a model of dilated cardiomyopathy, showed that saxagliptin treatment inhibited DPP-4 activity by over 90%. nih.gov This potent and prolonged inhibition of DPP-4 is a consistent finding across different species and is central to its mechanism of action. nih.gov
By inhibiting DPP-4, saxagliptin prevents the rapid degradation of endogenous incretin (B1656795) hormones, leading to increased circulating levels of active GLP-1 and GIP. drugbank.comeuropa.eu Following an oral glucose challenge in healthy rats, saxagliptin administration led to a significant rise in endogenous GLP-1 levels. researchgate.net In patients with type 2 diabetes, saxagliptin administration resulted in a 2- to 3-fold increase in circulating levels of active GLP-1 and GIP. europa.eu
This elevation in active incretins has several downstream effects. It leads to decreased glucagon (B607659) concentrations and increased glucose-dependent insulin (B600854) secretion from pancreatic beta-cells. drugbank.comeuropa.eu In ob/ob mice, saxagliptin dose-dependently elevated plasma insulin levels and improved glucose clearance. selleckchem.com In a murine model of dilated cardiomyopathy, saxagliptin treatment increased GLP-1 levels four-fold following a glucose load. nih.gov Furthermore, studies in diabetic rat models have shown that saxagliptin can attenuate increases in inflammatory markers such as C-reactive protein (CRP), TNF-α, and IL-1β. bmj.commdpi.com
Table 2: Effects of Saxagliptin in Animal Models
| Animal Model | Finding | Reference |
|---|---|---|
| Zucker fa/fa rats | ~60% plasma DPP-4 inhibition associated with maximal glucose-lowering effects | selleckchem.com |
| TG9 mice | >90% inhibition of DPP-4 activity | nih.gov |
| TG9 mice | 4-fold increase in GLP-1 levels after glucose load | nih.gov |
| Healthy rats | Significant rise in endogenous GLP-1 after glucose challenge | researchgate.net |
| Diabetic rats | Attenuation of inflammatory markers (CRP, TNF-α, IL-1β) | bmj.commdpi.com |
Following oral administration, saxagliptin-derived radioactivity is widely distributed in tissues. europa.eu In rats, the highest concentrations of saxagliptin-related material were found in the gastrointestinal tissues, liver, urinary bladder, and kidney. europa.eu Conversely, the lowest concentrations were observed in the brain. europa.eu The volume of distribution indicates a degree of tissue penetration.
The metabolism of saxagliptin is primarily mediated by cytochrome P450 3A4/5 (CYP3A4/5) in the liver and gut wall. astrazeneca.cafrontiersin.org Physiologically based pharmacokinetic (PBPK) models have been developed to simulate the distribution and metabolism of saxagliptin, incorporating its metabolism in both enterocytes and the liver. frontiersin.org These models help predict how drug-drug interactions with CYP3A4 inhibitors or inducers might affect saxagliptin exposure and target engagement, which is the occupancy of DPP-4 by the inhibitor. frontiersin.org Despite potential changes in plasma concentrations due to co-administered drugs, the occupancy of DPP-4 by saxagliptin may remain relatively unchanged, ensuring continued therapeutic effect. frontiersin.org
Effects on Endogenous Incretin Levels and Associated Biochemical Markers
Exploration of Non-Glycemic Mechanistic Effects (e.g., Cardiovascular, Pulmonary) from Preclinical Data
Preclinical research has investigated the non-glycemic effects of (2'S,2R,cis)-Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, with a significant focus on its cardiovascular mechanisms. While direct preclinical evidence for its pulmonary effects is less extensive, the broader class of DPP-4 inhibitors has been a subject of investigation in pulmonary models.
Cardiovascular Mechanistic Effects
A substantial body of preclinical evidence suggests that Saxagliptin may exert cardioprotective effects through various mechanisms independent of its glucose-lowering action. walshmedicalmedia.comnih.gov In vitro and in vivo safety pharmacology and toxicology studies in rats, dogs, and monkeys have been conducted to evaluate the potential effects of Saxagliptin and its major active metabolite, 5-hydroxy saxagliptin, on the cardiovascular system. nih.govresearchgate.net These nonclinical programs did not find evidence of myocardial injury or cardiovascular harm. nih.govresearchgate.net In animal toxicology studies, no alterations were observed in the cardiac conduction system, blood pressure, heart rate, cardiac contractility, heart weight, or heart histopathology. nih.govresearchgate.net Furthermore, in vitro studies showed that neither Saxagliptin nor 5-hydroxy saxagliptin affected ligand binding to receptors, ion channels like potassium channels, or action potential duration. nih.gov
One area of focus has been on myocardial ischemia-reperfusion (I/R) injury. walshmedicalmedia.com Experimental studies indicate that DPP-4 inhibitors, including Saxagliptin, may limit myocardial damage following I/R. walshmedicalmedia.com A study utilizing a model of cardiac I/R injury in both normal and diabetic rats investigated the effects of Saxagliptin. walshmedicalmedia.com The results showed that Saxagliptin significantly reduced the infarct size and offered cardioprotective action, which was attributed to its antioxidant mechanisms. walshmedicalmedia.com In diabetic rats subjected to I/R injury, Saxagliptin treatment led to a significant reduction in cardiac biomarkers such as Serum Glutamic-Oxaloacetic Transaminase (SGOT), Creatine Kinase (CK), and the MB isoenzyme of Creatine Kinase (CKMB). walshmedicalmedia.com Concurrently, it decreased levels of the oxidative stress marker Malondialdehyde (MDA) while increasing the levels of antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase. walshmedicalmedia.com
| Parameter | Control Group (Diabetic + I/R) | Saxagliptin-Treated Group (Diabetic + I/R) | Effect | Reference |
|---|---|---|---|---|
| Infarct Volume (%) | 59.06 ± 1.86 | Significantly Reduced | Cardioprotection | walshmedicalmedia.com |
| SGOT | Elevated | Significantly Reduced | Reduced Cardiac Damage | walshmedicalmedia.com |
| CK | Elevated | Significantly Reduced | Reduced Cardiac Damage | walshmedicalmedia.com |
| CKMB | Elevated | Significantly Reduced | Reduced Cardiac Damage | walshmedicalmedia.com |
| Malondialdehyde (MDA) | Elevated | Significantly Reduced | Reduced Oxidative Stress | walshmedicalmedia.com |
| Superoxide Dismutase (SOD) | Reduced | Significantly Increased | Enhanced Antioxidant Defense | walshmedicalmedia.com |
| Catalase | Reduced | Significantly Increased | Enhanced Antioxidant Defense | walshmedicalmedia.com |
Further preclinical research using a large animal model (aortic-banded mini swine) with relevance to heart failure with preserved ejection fraction (HFpEF) demonstrated that Saxagliptin prevented an increase in coronary conduit vascular stiffness. ahajournals.org This beneficial effect was associated with the prevention of both systemic and local oxidative stress and inflammation. ahajournals.org Specifically, the study observed that Saxagliptin treatment was associated with decreased levels of advanced glycation end products, NF-κB (nuclear factor kappa B), and nitrotyrosine in the perivascular adipose tissue. ahajournals.org These findings suggest a therapeutic potential for Saxagliptin in preventing vascular and cardiac remodeling by mitigating inflammation and oxidative stress. ahajournals.org
| Finding | Observation in HF Group | Observation in Saxagliptin-Treated HF Group | Underlying Mechanism | Reference |
|---|---|---|---|---|
| Coronary Conduit Vascular Stiffness | Increased | Prevented Increase | Vascular Protection | ahajournals.org |
| Advanced Glycation End Products (AGEs) | Increased | Decreased | Reduced Oxidative Stress | ahajournals.org |
| NF-κB Levels | Increased | Decreased | Reduced Inflammation | ahajournals.org |
| Nitrotyrosine Levels | Not specified | Decreased | Reduced Oxidative/Nitrative Stress | ahajournals.org |
Pulmonary Mechanistic Effects
Direct preclinical investigations focusing solely on the mechanistic effects of Saxagliptin on the pulmonary system are limited in the available literature. However, research into the broader class of DPP-4 inhibitors provides some insight into potential mechanisms relevant to pulmonary conditions like pulmonary hypertension (PH). mdpi.com For instance, a study on the DPP-4 inhibitor sitagliptin found that it could attenuate vascular dysfunction in the lung tissues of hypoxia-induced PH rats by suppressing the activation of the mTORC1/Nf-κB/DDP4 pathway. mdpi.com Preclinical studies also suggest that glucagon-like peptide-1 receptor agonists (GLP-1RAs), whose levels are increased by DPP-4 inhibitors, may promote endothelium-dependent vasodilation in pulmonary arteries and inhibit pathways involved in vascular remodeling. nih.gov While these findings point to potential class-wide effects, dedicated preclinical studies are necessary to specifically elucidate the non-glycemic pulmonary mechanisms of this compound.
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Compound and Metabolite Analysis
Chromatographic methods are fundamental in separating Saxagliptin (B632) from its related substances and metabolites, allowing for precise quantification and identification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a highly sensitive and specific method for the simultaneous determination of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin, in human plasma. thieme-connect.comresearchgate.net This technique is invaluable in pharmacokinetic studies due to its ability to achieve low limits of quantification. thieme-connect.com
Several LC-MS/MS methods have been developed and validated. One such method utilizes a simple, rapid, single-step solid-phase extraction for sample preparation, eliminating the need for drying and reconstitution steps. thieme-connect.com The chromatographic separation is typically achieved on a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer such as ammonium (B1175870) acetate (B1210297) with acetic acid. thieme-connect.comresearchgate.net The total run time for such methods can be as short as 1.8 minutes, enabling high-throughput analysis of over 400 samples in a single day. thieme-connect.com
A specific and rapid LC-MS/MS method was also developed for the simultaneous determination of metformin, Saxagliptin, and 5-hydroxy Saxagliptin in human plasma. nih.gov This method involved solid-phase extraction using an ion-pair reagent and achieved chromatographic separation within 3.5 minutes on an ACE 5CN column. nih.gov The method demonstrated good linearity and was successfully applied to a bioequivalence study. nih.gov
Table 1: Exemplary LC-MS/MS Method Parameters for Saxagliptin Analysis
| Parameter | Condition |
| Analytical Column | ACQUITY UPLC HSS C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase | Acetonitrile and 0.1% acetic acid in 5 mM ammonium acetate (70:30, v/v) thieme-connect.com |
| Flow Rate | 0.85 mL/min thieme-connect.com |
| Detection | Tandem Mass Spectrometry (Positive Ionization Mode) nih.gov |
| Linear Range | 0.05–100 ng/mL for Saxagliptin and 5-hydroxy Saxagliptin thieme-connect.com |
| Run Time | 1.8 minutes thieme-connect.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the routine analysis and quality control of Saxagliptin in bulk drug and pharmaceutical dosage forms. bepls.comijtsrd.com Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose. jddtonline.info
A typical RP-HPLC method involves a C18 column and a mobile phase composed of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water or a buffer solution. bepls.comijtsrd.comjddtonline.info Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where Saxagliptin exhibits significant absorbance, such as 212 nm or 225 nm. bepls.comijbpas.com The retention time for Saxagliptin in these methods is generally short, often around 4 minutes, allowing for rapid analysis. bepls.comjddtonline.info
For enhanced sensitivity, particularly in biological matrices like human plasma, HPLC methods with fluorescence detection have been developed. researchgate.net This involves a pre-column derivatization of Saxagliptin with a fluorescent agent, such as fluorescamine, followed by separation on a C18 column. researchgate.net
Table 2: HPLC Method Parameters for Saxagliptin Quantification
| Parameter | Condition |
| Analytical Column | Grace C18 (250mm x 4.6ID, 5 micron) bepls.comjddtonline.info |
| Mobile Phase | Methanol: Water (80:20, v/v) bepls.comjddtonline.info |
| Flow Rate | 0.8 mL/min bepls.comjddtonline.info |
| Detection | UV at 212 nm bepls.comjddtonline.info |
| Injection Volume | 20 µL bepls.comjddtonline.info |
| Retention Time | ~4.196 min bepls.comjddtonline.info |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, specific, accurate, and precise alternative for the quantitative analysis of Saxagliptin. scirp.org This technique is advantageous for its ability to analyze multiple samples simultaneously, leading to reduced analysis time and solvent consumption compared to HPLC. benthamdirect.com
In HPTLC, the stationary phase is typically a silica (B1680970) gel 60 F254 plate, and the mobile phase is a mixture of solvents like methanol and chloroform (B151607) or toluene, methanol, and ammonia. scirp.orgpharmainfo.in After development, the plate is scanned densitometrically at a specific wavelength, such as 222 nm, to quantify the separated Saxagliptin. scirp.orgpharmainfo.in The Rf value, which is the ratio of the distance traveled by the compound to that of the solvent front, is a key parameter for identification. For Saxagliptin, Rf values around 0.50 have been reported. scirp.orgpharmainfo.in HPTLC methods have been successfully validated according to ICH guidelines and applied for the analysis of Saxagliptin in bulk and tablet dosage forms. scirp.orgpharmainfo.in
Table 3: HPTLC Method Details for Saxagliptin Analysis
| Parameter | Condition |
| Stationary Phase | Silica gel aluminum plate 60 F254 (10 x 10 cm) scirp.org |
| Mobile Phase | Methanol: Chloroform (6:4 v/v) scirp.org |
| Detection Wavelength | 222 nm scirp.org |
| Rf Value | 0.50 ± 0.02 scirp.org |
| Linearity Range | 500-3000 ng/band pharmainfo.in |
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the chemical structure of (2'S,2R,cis)-Saxagliptin and assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of Saxagliptin. ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule.
The ¹H NMR spectrum of Saxagliptin exhibits characteristic signals corresponding to its various protons. orientjchem.org For instance, the protons of the adamantyl group, the methanoprolinamide moiety, and the amino acid fragment all appear at distinct chemical shifts. orientjchem.orgblogspot.com The absence of a Boc protecting group's proton signals can confirm its successful removal during synthesis. orientjchem.org
Table 4: Key NMR Spectral Data for Saxagliptin
| Nucleus | Key Chemical Shifts (δ, ppm) |
| ¹H NMR (CDCl₃) | 1.07 (m, 2H), 1.43 (s, 9H), 1.48-1.80 (m, 12H), 1.89 (m, 1H), 2.25 (br, 2H), 2.37-2.58 (m, 2H), 3.86 (m, 1H), 4.46 (d, 1H), 5.04 (dd, 1H), 5.38 (d, 1H) orientjchem.org |
| ¹³C NMR (CDCl₃) | 13.5, 17.8, 28.4, 30.2, 30.5, 35.2, 37.1, 37.5, 38.0, 41.2, 44.3, 44.4, 45.1, 46.2, 58.6, 68.5, 80.0, 119.3, 155.8, 170.0 orientjchem.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the Saxagliptin molecule, thereby confirming its identity and purity. amazonaws.com The IR spectrum of Saxagliptin displays characteristic absorption bands corresponding to the various vibrational modes of its functional groups.
Key absorption peaks include those for the N-H stretching of the secondary amine, C-H stretching, O-H stretching of the hydroxyl group, C=O stretching of the amide, and C-N stretching. orientjchem.orgresearchgate.netmdpi.com The presence of a peak around 2245 cm⁻¹ is indicative of the nitrile (CN) group. orientjchem.org The comparison of the obtained spectrum with that of a reference standard confirms the identity of the compound. amazonaws.com FTIR spectroscopy is also employed to assess the compatibility of Saxagliptin with excipients in pharmaceutical formulations, ensuring that no chemical interactions have occurred. biomedpharmajournal.org
Table 5: Characteristic IR Absorption Peaks for Saxagliptin
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretching | 3450.12 researchgate.net, 3380 orientjchem.org |
| O-H stretching | 3301 researchgate.net, 3569, 3544 orientjchem.org |
| C-H stretching | 2912.61 researchgate.net |
| CN stretching | 2245 orientjchem.org |
| C=O stretching | 1704, 1650 orientjchem.org |
| C-N stretching | 1614.47 researchgate.net, 1248 orientjchem.org |
| C-O stretching | 1255.70 researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique frequently employed for the quantitative determination of this compound in research and quality control settings. juniperpublishers.com The method is based on the principle that the molecule absorbs light in the UV range, and the amount of absorption is directly proportional to its concentration. The wavelength of maximum absorption (λmax) for saxagliptin can vary depending on the solvent system used. juniperpublishers.comjetir.orginnovareacademics.inijpsr.com
A simple, rapid, and cost-effective UV-Vis spectrophotometric method can be developed and validated for the estimation of saxagliptin. juniperpublishers.comjetir.org Validation parameters typically assessed include linearity, accuracy, precision, and specificity, as per guidelines from the International Conference on Harmonisation (ICH). juniperpublishers.comjetir.org
The selection of an appropriate solvent is critical for obtaining accurate and reproducible results. Different studies have reported various λmax values based on the solvent composition. For instance, in a mixture of methanol and water, a λmax of 224 nm has been recorded. ijpsr.com In an acidic medium containing 0.1N HCl, the λmax was observed at 204 nm. juniperpublishers.comjuniperpublishers.com Other reported λmax values include 213 nm and 280 nm in different diluents. jetir.orginnovareacademics.in Linearity is typically established by preparing a series of solutions of known concentrations and measuring their absorbance, which is then plotted to create a calibration curve. jetir.orginnovareacademics.in
Table 1: UV-Vis Spectrophotometric Parameters for this compound Analysis
| Parameter | Value | Solvent/Medium | Source |
|---|---|---|---|
| λmax | 204 nm | Methanol:Water (15:85, v/v) with 0.1N HCl | juniperpublishers.comjuniperpublishers.com |
| λmax | 213 nm | Methanol | innovareacademics.in |
| λmax | 224 nm | Methanol and Water | ijpsr.com |
| λmax | 280 nm | Water:Methanol:0.1N NaOH (40:30:30, v/v) | jetir.org |
| Linearity Range | 2-10 µg/ml | Methanol:Water (15:85, v/v) with 0.1N HCl | juniperpublishers.comjuniperpublishers.com |
| Linearity Range | 5-15 µg/ml | Water:Methanol:0.1N NaOH (40:30:30, v/v) | jetir.org |
| Linearity Range | 10-60 µg/ml | Methanol | innovareacademics.in |
Kinetic Studies of Chemical Stability and Degradation Pathways
The chemical stability of saxagliptin is a critical attribute, and understanding its degradation kinetics and pathways is essential for developing stable pharmaceutical formulations.
Modeling Degradation Kinetics in Research Formulations
The degradation kinetics of saxagliptin in the solid state, particularly in pharmaceutical dosage forms, can be complex and are rarely modeled based on mechanistic principles. mdpi.comnih.gov However, research has been conducted to construct kinetic models that can predict the concentration of individual degradation products over time by considering various formulation and environmental factors. mdpi.comnih.gov
A comprehensive study on active film-coated tablets, where saxagliptin was layered onto inert cores, developed a model that incorporated several key variables. mdpi.com These variables included:
Temperature and Relative Humidity: As expected, these are significant factors influencing the rate of degradation.
Formulation Composition: The amount of excipients, such as polyethylene (B3416737) glycol (PEG) 6000, and the composition of the film-coat polymer were found to be directly linked to saxagliptin degradation. mdpi.comnih.govresearchgate.net
Reactive Impurities: The degradation of excipients like PEG can generate reactive impurities, such as aldehydes and carboxylic acids, which can then react with the primary amine group of saxagliptin. mdpi.comnih.gov
Micro-environmental pH: The formation of acidic degradation products from excipients, for example, formic acid from PEG, can lower the micro-environmental pH within the formulation. mdpi.comnih.govresearchgate.net This change in pH has a direct impact on the degradation pathways. mdpi.com
The developed kinetic models are based on reaction equations derived from proposed mechanisms, which can be supported by ab initio calculations of reaction activation energies. mdpi.comnih.gov By fitting experimental data to these models, it is possible to predict the formation of specific degradation products under various storage conditions and formulation compositions. mdpi.com
Identification of Degradation Products and Mechanisms
The primary chemical degradation pathway for saxagliptin involves an intramolecular cyclization reaction. nih.gov This is a thermodynamically favored conversion that leads to the formation of a key byproduct, a cyclic amidine. nih.gov The kinetics and mechanism of this conversion are significantly influenced by the solvent and can be subject to autocatalysis. nih.gov
In solid dosage forms, the degradation of saxagliptin leads to several main products. mdpi.comresearchgate.net Extensive stability studies have identified the following principal degradation products:
Cyclic Amidine (SCA) : Formed through the intramolecular cyclization of saxagliptin. mdpi.comresearchgate.net
epi-Cyclic Amidine (ESCA) : An epimer of the cyclic amidine, its formation is a major degradation pathway. mdpi.comresearchgate.net The rate of ESCA formation is notably affected by the micro-environmental pH; a lower pH, resulting from the degradation of excipients like PEG into formic acid, can decrease the formation of ESCA. mdpi.comnih.gov
Formyl Amide (SFA) : This degradation product is formed through a reaction with formic acid, a reactive impurity that can be generated from excipients. mdpi.comresearchgate.net Unlike the formation of SCA and ESCA which is catalyzed by hydroxide (B78521) ions (OH⁻), the formation of SFA is promoted by protons (H⁺). mdpi.com
Forced degradation studies under various stress conditions (such as acidic and basic hydrolysis, and oxidation) are used to identify potential degradation products and elucidate their structures, often using techniques like liquid chromatography-mass spectrometry (LC-MS). europa.eu
Table 2: Major Chemical Degradation Products of this compound
| Degradation Product Name | Abbreviation | Mechanism/Notes | Source |
|---|---|---|---|
| Cyclic Amidine | SCA | Results from intramolecular cyclization. Formation is catalyzed by OH⁻. | mdpi.comresearchgate.netnih.gov |
| epi-Cyclic Amidine | ESCA | An epimer of SCA. Formation is catalyzed by OH⁻ and reduced at lower micro-environmental pH. | mdpi.comnih.govresearchgate.net |
| Formyl Amide | SFA | Formed from reaction with formic acid (a reactive impurity). Formation is promoted by H⁺. | mdpi.comresearchgate.net |
| 5-hydroxy saxagliptin | - | Major active metabolite formed via hepatic metabolism (CYP3A4/5), not a product of chemical degradation in formulations. | drugbank.com |
Future Directions and Emerging Research Avenues
Development of Novel Analogs with Enhanced Biological Profiles
The quest for new DPP-4 inhibitors with improved properties remains an active area of research. mdpi.com Scientists are designing and synthesizing novel analogs of saxagliptin (B632) to enhance its biological profile. acs.org This includes efforts to create compounds with increased potency, selectivity, and duration of action.
One approach involves the modification of the core structure of saxagliptin. For instance, research into β-quaternary amino acid-linked L-cis-4,5-methanoprolinenitrile DPP-4 inhibitors has led to the exploration of vinyl substitutions. acs.org While these initial analogs showed poor systemic exposure, they demonstrated an extended duration of action in preclinical models. acs.org Further work on adamantylglycine-derived inhibitors led to the discovery of highly potent compounds like hydroxyadamantyl saxagliptin. acs.org
Another strategy focuses on creating hybrid molecules that combine the pharmacophore of saxagliptin with other chemical moieties to achieve synergistic effects or target multiple pathways. The development of novel 1,2,4-triazole (B32235) derivatives, using saxagliptin and vildagliptin (B1682220) as reference compounds, exemplifies this approach. mdpi.com
The table below summarizes some of the novel analogs and their key features:
Table 1: Novel Analogs of Saxagliptin and their Characteristics| Analog Type | Key Modification | Observed/Desired Enhancement | Reference |
|---|---|---|---|
| Vinyl-substituted α-cycloalkyl-substituted glycines | Introduction of a vinyl group at the β-position | Extended duration of action | acs.org |
| Hydroxyadamantyl compounds | Addition of a hydroxy group to the adamantyl moiety | High potency, efficacy, and stability | acs.org |
| 1,2,4-triazole derivatives | Incorporation of a triazole ring | Potent DPP-4 inhibition | mdpi.com |
Advanced Computational Approaches for Rational Drug Design
Computer-aided drug design (CADD) plays a crucial role in the development of new and improved DPP-4 inhibitors. nih.gov These computational techniques provide valuable insights into the structure-activity relationships of saxagliptin and its analogs, facilitating a more rational and efficient drug design process. nih.govnih.gov
Molecular docking studies, for example, help visualize the binding interactions between saxagliptin and the active site of the DPP-4 enzyme. rsc.orgmdpi.com This understanding allows researchers to predict how structural modifications will affect the binding affinity and selectivity of new compounds. By analyzing the hydrophobic and hydrogen-bonding interactions, scientists can design analogs that fit more effectively into the enzyme's binding pocket. nih.gov
Quantitative structure-activity relationship (QSAR) models are another powerful tool. These models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the potency of novel analogs before they are synthesized. rsc.org
The use of advanced computational methods, such as molecular dynamic simulations, further enhances the drug design process by providing a dynamic view of the drug-receptor interactions over time. nih.govrsc.org These simulations can reveal subtle conformational changes that are not apparent from static docking studies.
Exploration of Broadened Mechanistic Insights Beyond Glycemic Control
Recent research has begun to uncover the pleiotropic effects of saxagliptin, suggesting that its therapeutic benefits may extend beyond its primary role in glucose regulation. ekb.egekb.eg These non-glycemic effects are an exciting area of investigation, with potential implications for a variety of disease states.
One of the most promising areas of research is the neuroprotective potential of saxagliptin. ekb.egekb.eg Studies have suggested that saxagliptin may have a role as a disease-modifying agent in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. ekb.egekb.egresearchgate.net The proposed mechanism involves the modulation of glucagon-like peptide-1 (GLP-1) signaling in the brain, which is known to have neuroprotective effects. ekb.egekb.eg Preclinical studies have shown that saxagliptin can reduce markers of neuroinflammation and improve cognitive function in animal models of these diseases. researchgate.net
Beyond neuroprotection, saxagliptin is also being investigated for its potential cardiovascular benefits. nih.gov While large clinical trials have not shown a reduction in major adverse cardiovascular events, there is ongoing research into the effects of saxagliptin on specific cardiovascular processes, such as cardiac remodeling. nih.govmdpi.com
The table below highlights some of the explored non-glycemic effects of saxagliptin:
Table 2: Investigated Non-Glycemic Effects of (2'S,2R,cis)-Saxagliptin| Therapeutic Area | Potential Mechanism | Key Findings in Preclinical/Clinical Studies | Reference |
|---|---|---|---|
| Neuroprotection | |||
| Alzheimer's Disease | Attenuation of Aβ and tau phosphorylation, reduction of inflammatory markers. researchgate.net | Improved memory retention and reversal of behavioral deficits in animal models. researchgate.net | ekb.egekb.egresearchgate.net |
| Parkinson's Disease | Increased dopamine (B1211576) synthesis and reduced neurodegeneration. researchgate.net | Higher baseline dopamine transporter levels and improved motor outcomes in diabetic patients with Parkinson's disease. ekb.eg | ekb.egekb.egresearchgate.net |
| Cardiovascular Effects | |||
| Cardiac Remodeling | Modulation of fibroblast migration through neuropeptide regulation. mdpi.com | Potential to interfere with adaptive cardiac remodeling in heart failure. mdpi.com | nih.govmdpi.com |
Innovative Synthetic Strategies for Sustainable Production
The development of efficient, cost-effective, and environmentally friendly synthetic routes for the production of saxagliptin is a key focus of ongoing research. semanticscholar.orgorientjchem.org Traditional synthetic methods often involve multiple steps, the use of hazardous reagents, and laborious purification procedures, such as column chromatography. semanticscholar.orgorientjchem.org
The development of greener synthetic methods is another important area of focus. This includes the use of less toxic solvents and reagents, as well as the implementation of catalytic processes that can be run under milder reaction conditions. semanticscholar.org For instance, research has been conducted to optimize the solvent used in the synthesis, with dichloromethane (B109758) being identified as a more efficient option in certain steps. orientjchem.org
Q & A
Q. How to synthesize and characterize (2'S,2R,cis)-Saxagliptin with high stereochemical purity?
Methodological Answer:
- Synthesis : Use asymmetric catalysis or chiral resolution to achieve the desired cis-configuration (2'S,2R). Key steps include enantioselective hydrogenation or enzymatic resolution to control stereochemistry .
- Characterization : Employ nuclear magnetic resonance (NMR) for stereochemical confirmation, high-performance liquid chromatography (HPLC) for enantiomeric excess determination, and mass spectrometry (MS) for molecular weight validation. X-ray crystallography may resolve structural ambiguities .
Q. What in vitro assays are critical for assessing this compound's pharmacological activity?
Methodological Answer:
- DPP-4 Inhibition Assays : Measure IC50 values using fluorogenic substrates (e.g., Gly-Pro-AMC) in human recombinant DPP-4 enzyme systems.
- Selectivity Screening : Test against related proteases (DPP-8, DPP-9) to confirm specificity .
- Cellular Models : Use insulin-secreting β-cell lines (e.g., INS-1) to evaluate glucose-dependent insulin secretion .
Advanced Research Questions
Q. How to design clinical trials evaluating this compound's interaction with CYP3A4 inducers (e.g., rifampicin)?
Methodological Answer:
- Study Design : Conduct a crossover trial with two phases: saxagliptin alone (Day 1) and with rifampicin (Day 7). Measure pharmacokinetic (PK) parameters (Cmax, AUC0–∞) using LC-MS/MS .
- Statistical Analysis : Apply ANOVA on log-transformed PK data to calculate geometric mean ratios and 90% confidence intervals. Assess bioequivalence thresholds (e.g., 80–125% for AUC) .
Q. How to resolve contradictions between saxagliptin's reduced plasma exposure and sustained DPP-4 inhibition in drug interaction studies?
Methodological Answer:
- Mechanistic Investigation : Compare the pharmacokinetics of saxagliptin and its active metabolite (5-hydroxy saxagliptin). Note that 5-hydroxy saxagliptin retains DPP-4 inhibitory activity, compensating for reduced parent drug exposure .
- Modeling : Use physiologically based pharmacokinetic (PBPK) models to simulate metabolite contributions to pharmacodynamic (PD) effects .
Q. What methodologies validate saxagliptin's efficacy in improving β-cell function in type 2 diabetes?
Methodological Answer:
- Hyperglycemic Clamp Studies : Quantify insulin secretion rates during graded glucose infusions.
- HOMA-B Index : Calculate homeostasis model assessment of β-cell function using fasting glucose and C-peptide levels .
- Longitudinal Trials : Monitor HbA1c reduction and postprandial glucose fluctuations in cohorts with baseline β-cell dysfunction .
Experimental Design & Data Analysis
Q. How to optimize randomized controlled trials (RCTs) for saxagliptin combination therapies (e.g., with GLP-1 agonists)?
Methodological Answer:
- Stratification : Randomize participants by baseline HbA1c, BMI, and renal function.
- Endpoint Selection : Use composite endpoints (e.g., HbA1c reduction ≥0.5% + weight loss ≥3%) to capture synergistic effects .
- Blinding : Implement double-dummy designs to maintain blinding when comparing oral saxagliptin with injectable agents .
Q. What statistical approaches address variability in saxagliptin's glycemic outcomes across ethnic populations?
Methodological Answer:
- Subgroup Analysis : Use mixed-effects models to adjust for covariates (age, diet, genetic polymorphisms).
- Meta-Analysis : Pool data from multinational trials (e.g., SAXOPHONE study) to assess heterogeneity via I² statistics .
Translational & Interdisciplinary Research
Q. How to integrate real-world evidence (RWE) with RCT data for saxagliptin's cardiovascular safety profile?
Methodological Answer:
Q. What computational tools predict saxagliptin's off-target interactions?
Methodological Answer:
- Molecular Docking : Screen against the Human Proteome Atlas using AutoDock Vina to identify potential off-targets (e.g., DPP-9).
- Machine Learning : Train classifiers on known DPP-4 inhibitor datasets to predict binding affinities .
Reproducibility & Ethical Considerations
Q. How to ensure reproducibility in saxagliptin's preclinical studies?
Methodological Answer:
- Protocol Standardization : Follow ARRIVE guidelines for animal studies, detailing dose regimens, vehicle controls, and blinding.
- Data Transparency : Share raw HPLC chromatograms and NMR spectra in supplementary materials .
Q. What ethical frameworks apply when studying saxagliptin in vulnerable populations (e.g., elderly with renal impairment)?
Methodological Answer:
- Informed Consent : Use simplified language and visual aids for participants with limited health literacy.
- Safety Monitoring : Implement DSMBs (Data Safety Monitoring Boards) to review adverse events in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
